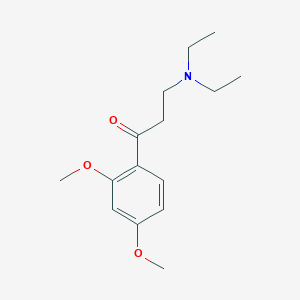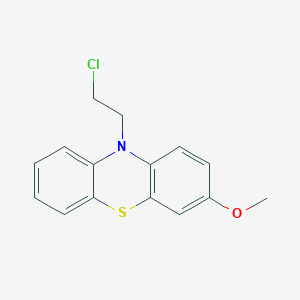
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine, commonly known as Chlorpromazine, is a medication used to treat various mental illnesses such as schizophrenia, bipolar disorder, and nausea and vomiting. Chlorpromazine belongs to the phenothiazine class of drugs and acts as a dopamine receptor antagonist.
Mécanisme D'action
Chlorpromazine acts as a dopamine receptor antagonist, blocking the action of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and behavior. By blocking dopamine receptors, Chlorpromazine reduces the symptoms of psychosis and other mental disorders.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It binds to several receptors in the brain, including dopamine, serotonin, and histamine receptors. Chlorpromazine also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation. In addition, Chlorpromazine can cause sedation, dizziness, and orthostatic hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpromazine has several advantages and limitations for lab experiments. It is a well-studied drug with a long history of use in clinical practice. This makes it a useful tool for researchers studying mental disorders and the effects of dopamine receptor antagonists. However, Chlorpromazine has several limitations, including its potential for side effects and its narrow therapeutic index. Researchers must be careful when administering Chlorpromazine to avoid adverse reactions.
Orientations Futures
There are several future directions for research on Chlorpromazine. One area of interest is the development of new dopamine receptor antagonists with fewer side effects and greater efficacy. Another area of interest is the use of Chlorpromazine in combination with other drugs to treat mental disorders. Finally, researchers are interested in exploring the long-term effects of Chlorpromazine on the brain and the potential for neurotoxicity.
Méthodes De Synthèse
Chlorpromazine is synthesized by the reaction of 2-chloro-N,N-dimethylethylamine with 3-methoxyphenothiazine in the presence of sodium amide. The reaction occurs in anhydrous conditions and yields Chlorpromazine.
Applications De Recherche Scientifique
Chlorpromazine has been extensively studied for its therapeutic effects in treating various mental disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and other psychotic disorders. Chlorpromazine is also used to treat nausea and vomiting, especially in patients undergoing chemotherapy.
Propriétés
Numéro CAS |
19555-64-7 |
|---|---|
Nom du produit |
10-(2-Chloroethyl)-3-methoxy-10h-phenothiazine |
Formule moléculaire |
C15H14ClNOS |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
10-(2-chloroethyl)-3-methoxyphenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-18-11-6-7-13-15(10-11)19-14-5-3-2-4-12(14)17(13)9-8-16/h2-7,10H,8-9H2,1H3 |
Clé InChI |
RZYVFXOPTABIAV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCl |
Autres numéros CAS |
19555-64-7 |
Synonymes |
10-(2-chloroethyl)-3-methoxy-phenothiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




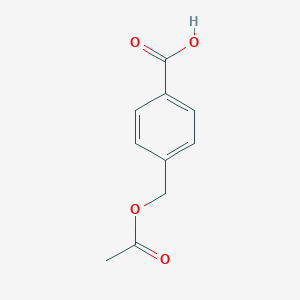
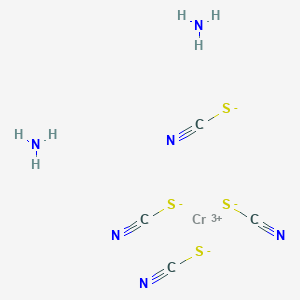
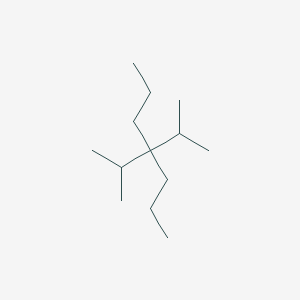


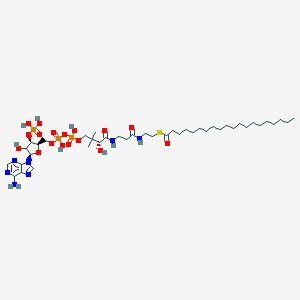

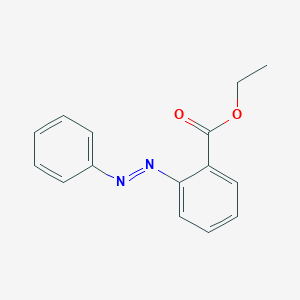
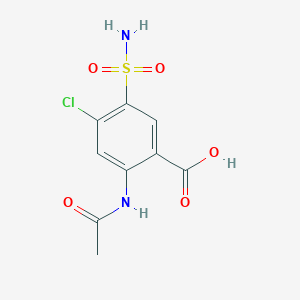

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)

